N-(4-bromophenyl)-N'-dodecylurea

Description

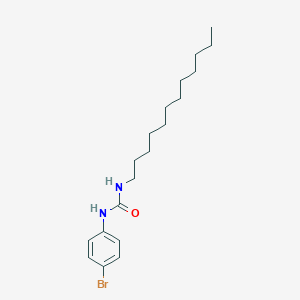

N-(4-Bromophenyl)-N'-dodecylurea is a urea derivative featuring a 4-bromophenyl group and a dodecyl alkyl chain. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility. The bromophenyl moiety likely enhances electronic interactions in biological systems, while the dodecyl chain may improve lipid solubility, influencing bioavailability and membrane permeability.

Properties

Molecular Formula |

C19H31BrN2O |

|---|---|

Molecular Weight |

383.4g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-dodecylurea |

InChI |

InChI=1S/C19H31BrN2O/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(23)22-18-14-12-17(20)13-15-18/h12-15H,2-11,16H2,1H3,(H2,21,22,23) |

InChI Key |

KILDXBDISMBJKZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Urea-Based Herbicides: Substituent Effects on Activity

Bromophenyl-substituted ureas are prominent in agrochemistry. Key comparisons include:

Halogen-Substituted Phenyl Derivatives: Electronic vs. Steric Effects

Evidence from halogenated maleimides (Table 2) reveals that inhibitory potency (IC₅₀) against monoacylglycerol lipase (MGL) is minimally affected by halogen size, suggesting electronic effects dominate over steric factors:

| Compound | Halogen (X) | IC₅₀ (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

This trend suggests that the 4-bromophenyl group in urea derivatives may optimize electronic interactions (e.g., dipole effects) without compromising steric accessibility .

FPR Agonists: Role of the 4-Bromophenyl Group

N-(4-Bromophenyl)carboxamide derivatives act as formyl peptide receptor (FPR) agonists. For example:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent FPR2 agonist (calcium mobilization EC₅₀ < 1 μM) .

- This compound : The bromophenyl group may similarly engage FPRs via hydrophobic/π-stacking interactions, while the dodecyl chain could modulate membrane anchoring.

Antiviral Activity: Comparison with Anti-CoV Compounds

Derivatives like (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) show anti-coronavirus activity (EC₅₀ = 5.5 μM) . The bromophenyl group in this compound may similarly enhance viral target engagement, though its urea scaffold would require specific protease/inhibitor compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.